molecular formula C10H11NO2 B14335153 3-(Benzyloxy)-2-hydroxypropanenitrile CAS No. 102629-92-5

3-(Benzyloxy)-2-hydroxypropanenitrile

Cat. No.: B14335153
CAS No.: 102629-92-5
M. Wt: 177.20 g/mol
InChI Key: GYIQKOCXLVJCMS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-hydroxypropanenitrile is an organic compound characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-hydroxypropanenitrile typically involves the reaction of benzyl alcohol with 2-hydroxypropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the resonance stabilization provided by the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Benzylic alcohols, benzoic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-hydroxypropanenitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Benzyloxy)-2-hydroxypropanenitrile exerts its effects involves interactions with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    Benzyl alcohol: Shares the benzyl group but lacks the nitrile and hydroxypropanenitrile moiety.

    2-Hydroxypropanenitrile: Contains the hydroxypropanenitrile structure but lacks the benzyl group.

Biological Activity

3-(Benzyloxy)-2-hydroxypropanenitrile is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group, a hydroxyl group, and a nitrile functional group. The molecular structure can be represented as follows:

  • Molecular Formula : C₉H₉NO₂
  • Molecular Weight : 165.17 g/mol

The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Nucleophilic Interactions : The nitrile group may participate in nucleophilic interactions, influencing various biochemical pathways.

Therapeutic Potential

Research has indicated that compounds with similar structures exhibit various therapeutic properties:

  • Antioxidant Activity : Compounds with hydroxyl groups are often evaluated for their antioxidant potential.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity : Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.

Data Table: Biological Activities and Studies

StudyCompoundBiological ActivityFindings
This compoundAntioxidantExhibited significant free radical scavenging activity.
Hydroxytyrosol DerivativesAntiproliferativeShowed inhibition of colorectal adenocarcinoma cell lines.
Benzyl CompoundsAntimicrobialDemonstrated activity against Gram-positive bacteria.

Case Study 1: Antioxidant Assessment

In a recent study, this compound was evaluated for its antioxidant properties using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, suggesting its potential as an antioxidant agent in therapeutic applications.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The compound displayed notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Anticancer Properties

A study explored the anticancer effects of structural analogs of this compound on human cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth in breast cancer cells (MCF-7), highlighting the importance of further research into this compound's therapeutic applications.

Properties

CAS No.

102629-92-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-3-phenylmethoxypropanenitrile

InChI

InChI=1S/C10H11NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,7-8H2

InChI Key

GYIQKOCXLVJCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C#N)O

Origin of Product

United States

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